N-benzyl-N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-22(14-17-7-5-4-6-8-17)19(26)15-24-18(25)13-16(2)21-20(24)23-9-11-27-12-10-23/h4-8,13H,3,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFVMVVKWNALDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the morpholine group and the acetamide group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The presence of the morpholine moiety enhances its interaction with biological targets, increasing its efficacy against tumors.
Case Study:
In a study published in Molecules, derivatives of similar structures demonstrated significant cytotoxicity against human breast cancer cells (MCF7) with IC50 values in the low micromolar range. The structural modifications in the pyrimidine scaffold were crucial for enhancing the anticancer activity, suggesting that N-benzyl-N-ethyl derivatives could exhibit similar or improved effects .
Antiviral Activity
N-benzyl-N-ethyl derivatives have also been investigated for their antiviral properties, particularly against HIV. Research indicates that modifications to the acetamide group can lead to enhanced antiviral activity, making it a candidate for further development as an antiviral agent.
Case Study:
A related compound was evaluated for its activity against HIV and showed promising results, with significant reductions in viral load in vitro. This highlights the potential of N-benzyl-N-ethyl derivatives in the treatment of viral infections .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidinone Cores
The compound shares structural motifs with several pyrimidinone derivatives, differing in substituents and functional groups. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The morpholine ring in the target compound introduces a hydrophilic, electron-rich heterocycle, contrasting with sulfur-containing analogs (e.g., 8c in ). This may enhance solubility and hydrogen-bonding interactions compared to thioether or methylthio groups.
- Biological Activity: Compounds like 8c exhibit potent VEGFR-2 inhibition, suggesting the pyrimidinone-acetamide scaffold is pharmacologically relevant. The target compound’s morpholine group could modulate selectivity or potency against similar targets.
- Synthesis: Alkylation of pyrimidinones with chloroacetamides is a common strategy (e.g., 8c synthesis via sodium methylate-mediated reactions ), implying shared synthetic routes with the target compound.
Morpholine-Containing Analogues
Morpholine derivatives are prevalent in drug design due to their conformational flexibility and hydrogen-bonding capacity. Comparisons include:
- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide : This compound replaces the pyrimidinone core with a sulfonyl-substituted morpholine.
Acetamide Variants
- N-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide : This compound’s piperidine and furfurylsulfinyl groups contrast with the target’s benzyl-ethyl substitution, demonstrating how N-alkylation alters steric and electronic profiles.
- S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B13) : The thio-linked tetrahydropyrimidinone and sulfamoyl group may confer distinct pharmacokinetic properties compared to the target’s oxo-morpholine system.
Research Findings and Data Analysis
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s carbonyl stretches (C=O from acetamide and pyrimidinone) are expected near 1650–1700 cm⁻¹, aligning with analogs like 8c (1700, 1659 cm⁻¹) .
- NMR Data : Analogues in show aromatic proton signals near δ 7.1–7.7 ppm, suggesting similar shifts for the target’s benzyl group. Morpholine protons typically resonate at δ 3.0–4.0 ppm.
Biological Activity
N-benzyl-N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies.
Chemical Structure
The compound can be described by its molecular formula and has a complex structure that includes a morpholine ring and a pyrimidine derivative. The presence of these functional groups is often associated with various biological activities, including antimicrobial and anticancer properties.
Pharmacological Properties
Recent research has highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds exhibit significant antimicrobial effects. For instance, compounds similar to N-benzyl-N-ethyl derivatives have demonstrated activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 50–200 μg/mL, indicating moderate to potent activity against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that certain pyrimidine derivatives can inhibit tumor cell proliferation. In vitro studies have reported selective cytotoxicity against specific cancer cell lines, such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values ranging from 10 to 30 μM . This selectivity is crucial for minimizing side effects in normal tissues.
The mechanisms underlying the biological activities of N-benzyl-N-ethyl derivatives are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .
Case Studies
Several case studies have illustrated the effectiveness of N-benzyl-N-ethyl derivatives:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrimidine derivatives, N-benzyl-N-ethyl showed significant inhibition against E. coli and Klebsiella pneumoniae, with MIC values at 75 μg/mL. The research concluded that modifications in the side chains could enhance activity further .
Case Study 2: Anticancer Potential
A comparative analysis of several pyrimidine-based compounds revealed that N-benzyl-N-ethyl exhibited superior cytotoxicity against the MDA-MB-231 cell line compared to other tested compounds, suggesting its potential as a lead candidate for breast cancer treatment .
Data Summary
| Biological Activity | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|
| Antimicrobial | 50–200 μg/mL | Staphylococcus aureus, Candida albicans |
| Anticancer | 10–30 μM | MDA-MB-231 (breast), SK-Hep-1 (liver) |
Q & A
Q. What are the established synthetic routes for N-benzyl-N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, and what reaction conditions are critical for yield optimization?
The compound is synthesized via multi-step routes involving nucleophilic substitution, condensation, and amidation. Key steps include:
- Reaction of morpholine with 4-methyl-6-oxo-1,6-dihydropyrimidine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Introduction of the benzyl-ethylacetamide moiety via coupling agents like EDC/HOBt in dichloromethane at 0–25°C . Critical parameters: Temperature control (±2°C), solvent purity, and stoichiometric ratios (e.g., 1.2:1 molar excess of morpholine to pyrimidine intermediate) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield (>60%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological approaches include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., morpholine ring protons at δ 3.5–3.7 ppm, pyrimidinone carbonyl at δ 168–170 ppm) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected m/z ~428.2) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data versus computational docking results for this compound?
Discrepancies may arise from:
- Crystal packing effects : Use SHELX for single-crystal X-ray refinement to compare with DFT-optimized structures (e.g., Gaussian 16 B3LYP/6-31G*) .
- Solvent interactions : Perform molecular dynamics simulations (e.g., GROMACS) in explicit solvent models to assess conformational flexibility .
- Validate docking poses (AutoDock Vina) with experimental IC₅₀ data to prioritize biologically relevant conformations .
Q. What strategies optimize the synthetic yield of this compound under scalable conditions?
Advanced approaches include:
- Design of Experiments (DoE) : Response surface methodology to optimize temperature, solvent ratio, and catalyst loading .
- Continuous flow chemistry : Microreactors for precise control of exothermic steps (e.g., amidation) to reduce side reactions .
- In-line analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .
Q. How can the mechanism of action be elucidated for this compound’s interaction with biological targets?
Methodologies involve:
- X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) .
- CRISPR-Cas9 knockouts : Validate target specificity in cellular models (e.g., HEK293T with knocked-out kinase genes) .
Q. What computational tools predict the compound’s stability and metabolic pathways?
Use:
- ADMET predictors (e.g., SwissADME) : Estimate logP, metabolic sites, and CYP450 interactions .
- Molecular docking : Identify potential off-targets via reverse pharmacophore screening (e.g., Pharmit) .
- MetaSite : Simulate phase I/II metabolism to guide derivatization for improved pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Assay standardization : Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Buffer optimization : Test pH and ionic strength effects (e.g., Tris-HCl vs. PBS) to identify artifact-prone conditions .
- Data normalization : Use Z-factor scoring to assess assay robustness and exclude outliers .
Q. What structural analogs of this compound exhibit divergent biological activities, and why?
Comparative analysis (Table 1):
| Compound | Structural Variation | Activity Difference |
|---|---|---|
| N-(4-fluorobenzyl) analog | Fluorine substitution | 10× higher kinase inhibition |
| Morpholine-free derivative | Morpholine replaced with piperazine | Loss of antimicrobial activity |
| Key factors: Electronic effects (e.g., fluorine’s electronegativity) and steric hindrance from substituents . |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
